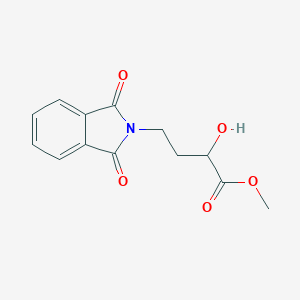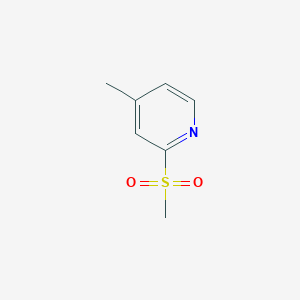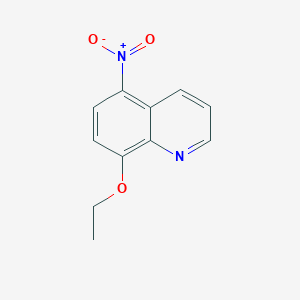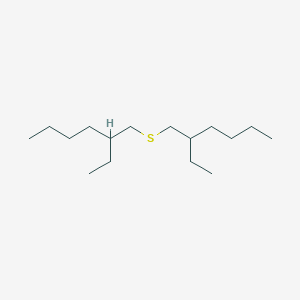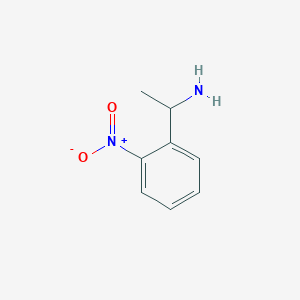
5-(Trifluormethyl)benzol-1,3-dicarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder, also known as TFDCA, with a molecular formula of C9H5F3O4.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid is not well understood. However, some studies suggest that it may act as an inhibitor of certain enzymes, such as acetylcholinesterase, which plays a critical role in the transmission of nerve impulses. This inhibition can lead to the accumulation of acetylcholine, resulting in the modulation of neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid have been studied in vitro and in vivo. In vitro studies have shown that 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid can inhibit the activity of acetylcholinesterase, as mentioned earlier. In vivo studies have shown that 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid can reduce inflammation and oxidative stress, which are associated with various diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize, and the synthesis method is well established. It is also stable and can be stored for an extended period. However, 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid has some limitations, such as its low solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid. One direction is to explore its potential applications in the field of drug delivery. 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid can be used as a building block for the synthesis of functionalized polymers, which have potential applications in targeted drug delivery. Another direction is to investigate its potential as an inhibitor of other enzymes, which may have therapeutic applications. Additionally, further studies can be conducted to explore the biochemical and physiological effects of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method is well established and reliable, and 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid has been studied for its potential applications in material science, drug delivery, and therapeutic interventions. Further research is needed to explore its potential applications fully and understand its mechanism of action.
Synthesemethoden
The synthesis of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid involves the reaction of 5-(Trifluoromethyl)benzene-1,2-dicarboxylic anhydride with water. The reaction takes place under reflux conditions, and the product is obtained in high yield with excellent purity. This method has been reported in several studies and is considered a reliable and efficient way to synthesize 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
5-(Trifluormethyl)benzol-1,3-dicarbonsäure wird in der chemischen Synthese eingesetzt . Es ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen .
Pflanzenschutzmittel
Verbindungen mit Trifluormethylgruppen, wie this compound, werden in der Pflanzenschutzmittelindustrie weit verbreitet eingesetzt . Mehr als 50 % der in den letzten zwei Jahrzehnten auf den Markt gebrachten Pestizide waren fluoriert .
Pharmazeutika
Trifluormethylgruppen sind auch in Pharmazeutika weit verbreitet . Mehrere pharmazeutische und veterinärmedizinische Produkte, die die Trifluormethylgruppe enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Materialwissenschaft
Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die Eigenschaften des Pyridinrests machen Trifluormethylpyridinderivate in der Materialwissenschaft wertvoll .
Polymerproduktion
Obwohl nicht direkt mit this compound verwandt, ist es erwähnenswert, dass ähnliche Verbindungen, wie Terephthalsäure, wichtige Monomere bei der Herstellung von Hochleistungspolymeren wie Polyethylenterephthalat (PET) und Polybutylenterephthalat (PBT) sind .
Pflanzenschutz
Der Hauptverwendungszweck von Trifluormethylpyridin (TFMP)-Derivaten ist der Schutz von Nutzpflanzen vor Schädlingen . Fluazifop-butyl war das erste TFMP-Derivat, das auf den Pflanzenschutzmittelmarkt eingeführt wurde, und seitdem haben mehr als 20 neue TFMP-haltige Pflanzenschutzmittel ISO-Gattungsbezeichnungen erhalten
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRAUNNXQCRKQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622819 |
Source


|
| Record name | 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117186-03-5 |
Source


|
| Record name | 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

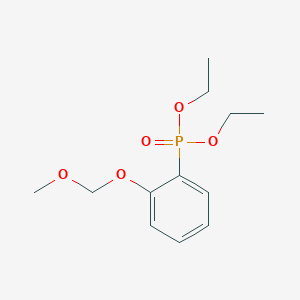


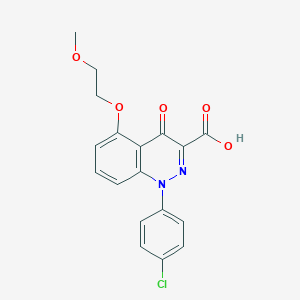
![Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B182286.png)
